Catechol Diacetate: A Comprehensive Technical Guide
Catechol Diacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol diacetate, also known as 1,2-diacetoxybenzene, is a diacetylated derivative of catechol. This whitepaper provides an in-depth review of its fundamental properties, including its chemical structure, physical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its chemical reactivity and applications. While catechol diacetate itself exhibits limited direct biological activity, its role as a stable precursor to the biologically active molecule catechol makes it a compound of significant interest in organic synthesis and drug development. This guide consolidates key technical information to support its use in research and development.
Chemical and Physical Properties
Catechol diacetate is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-acetyloxyphenyl) acetate[1] |
| Synonyms | 1,2-Diacetoxybenzene, o-Acetoxyphenyl acetate, o-Phenylene diacetate, Pyrocatechol diacetate[1][2] |
| CAS Number | 635-67-6[1] |
| Molecular Formula | C₁₀H₁₀O₄[3] |
| Molecular Weight | 194.18 g/mol [1] |
| InChI | InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3[1] |
| InChIKey | FBSAITBEAPNWJG-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)OC1=CC=CC=C1OC(=O)C[1] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 63-64.5 °C |
| Boiling Point | 278-284.3 °C at 760 mmHg |
| Density | ~1.2 g/cm³ |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents such as toluene.[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of catechol diacetate. The following tables summarize the key spectroscopic data.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.1 | m | 4H | Aromatic protons (C₆H₄) |
| ~2.2-2.3 | s | 6H | Methyl protons (2 x -COCH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl carbons (-C=O) |
| ~142 | Aromatic carbons attached to acetate groups |
| ~127 | Aromatic C-H carbons |
| ~124 | Aromatic C-H carbons |
| ~20 | Methyl carbons (-CH₃) |
Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The values presented are typical for catechol diacetate.
Table 4: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~1770-1750 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1100 | Strong | C-O stretch (ester) |
Table 5: Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
| 194 | Moderate | [M]⁺ (Molecular ion) |
| 152 | High | [M - C₂H₂O]⁺ |
| 110 | Very High | [M - 2(C₂H₂O)]⁺ |
| 43 | High | [CH₃CO]⁺ |
Note: Fragmentation patterns can vary with ionization technique.[1]
Experimental Protocols
Synthesis of Catechol Diacetate
The most common method for synthesizing catechol diacetate is through the acetylation of catechol using acetic anhydride.[2]
Reaction:
C₆H₄(OH)₂ + 2 (CH₃CO)₂O → C₆H₄(OCOCH₃)₂ + 2 CH₃COOH
Materials:
-
Catechol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ice water
-
Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, combine catechol and an excess of acetic anhydride.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water to quench the reaction and decompose any excess acetic anhydride.[5]
-
Extract the aqueous mixture with ether (3x).[5]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride solution.[5]
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude catechol diacetate.
